
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzoxazepines These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines and acetamides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide include other benzoxazepines and acetamides with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepin core, which is known for its diverse pharmacological properties. The molecular formula is C18H20N2O2, and it has a molecular weight of approximately 300.36 g/mol. The structure includes functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These interactions can include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing physiological responses.
- Ion Channel Interaction : The compound might affect ion channels, leading to alterations in cellular excitability and signaling.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
These findings suggest that the benzoxazepin derivatives can induce apoptosis in cancer cells through various mechanisms.
Anti-inflammatory and Antibacterial Activities
In addition to antitumor effects, related compounds have shown anti-inflammatory and antibacterial properties. For example:
- Anti-inflammatory Activity : Some derivatives have been reported to inhibit pro-inflammatory cytokines.
- Antibacterial Activity : Certain analogs demonstrated moderate activity against gram-positive bacteria.
Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed after treatment.
- Mechanistic Insights : The study highlighted the involvement of oxidative stress pathways in mediating the anticancer effects.
Study 2: Pharmacokinetics and Bioavailability
Another investigation focused on the pharmacokinetics of this compound:
Parameter | Value |
---|---|
Half-life | 6 hours |
Bioavailability | 75% |
Metabolism | Hepatic |
These pharmacokinetic properties suggest favorable absorption and metabolism profiles for potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-3-5-14(10-13)11-18(22)20-15-6-7-17-16(12-15)19(23)21(2)8-9-24-17/h3-7,10,12H,8-9,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCRXDZNOZWHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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